3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide
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Overview
Description
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide is a chemical compound known for its significant biological and chemical properties This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-)
Preparation Methods
The synthesis of 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide typically involves the diazotization of an amine followed by coupling with a suitable nucleophile. One common method involves the reaction of 3,3-dimethyl-1-phenyltriazene with isobutylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The triazene group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: The compound has shown potential as an antineoplastic agent, making it a candidate for cancer research.
Medicine: Its antitumor properties have been explored for the treatment of various cancers, including melanoma and sarcoma.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable azo compounds
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide involves its ability to act as an alkylating agent. It exerts its effects by transferring alkyl groups to DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparison with Similar Compounds
3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide can be compared with other triazene derivatives such as dacarbazine and temozolomide. While all these compounds share a common triazene group, they differ in their specific structures and biological activities. For example:
Dacarbazine: Used primarily for the treatment of melanoma and Hodgkin’s lymphoma.
Temozolomide: An oral chemotherapy drug used for the treatment of brain tumors. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
76765-34-9 |
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Molecular Formula |
C14H22N4O |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)-4-methyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H22N4O/c1-10(2)9-15-14(19)12-7-6-11(3)13(8-12)16-17-18(4)5/h6-8,10H,9H2,1-5H3,(H,15,19) |
InChI Key |
UBJAANWFHUVAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)C)N=NN(C)C |
Origin of Product |
United States |
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